molecular formula C6H4Cl2N2 B13829872 2,5-Cyclohexadiene-1,4-diimine, N,N'-dichloro- CAS No. 637-70-7

2,5-Cyclohexadiene-1,4-diimine, N,N'-dichloro-

Cat. No.: B13829872
CAS No.: 637-70-7
M. Wt: 175.01 g/mol
InChI Key: NHMMHCXTHYEVLE-UHFFFAOYSA-N
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Description

N,N’-Dichloro-p-benzoquinonediimide is an organic compound known for its unique chemical properties and applications in various fields. It is characterized by the presence of two chlorine atoms attached to the nitrogen atoms in the benzoquinonediimide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Dichloro-p-benzoquinonediimide can be synthesized through several methods. One common approach involves the chlorination of p-benzoquinonediimide using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of N,N’-Dichloro-p-benzoquinonediimide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N’-Dichloro-p-benzoquinonediimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with N,N’-Dichloro-p-benzoquinonediimide include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired product but often involve solvents like acetonitrile or dichloromethane and temperatures ranging from -10°C to 50°C .

Major Products Formed

The major products formed from reactions involving N,N’-Dichloro-p-benzoquinonediimide include various substituted quinones and imides, which are valuable intermediates in organic synthesis .

Scientific Research Applications

N,N’-Dichloro-p-benzoquinonediimide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-Dichloro-p-benzoquinonediimide involves its ability to act as an oxidizing agent. It can accept electrons from other molecules, facilitating various redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Dichloro-p-benzoquinonediimide is unique due to its specific substitution pattern and reactivity profile. It offers distinct advantages in certain synthetic applications, particularly where selective chlorination is required .

Properties

CAS No.

637-70-7

Molecular Formula

C6H4Cl2N2

Molecular Weight

175.01 g/mol

IUPAC Name

1-N,4-N-dichlorocyclohexa-2,5-diene-1,4-diimine

InChI

InChI=1S/C6H4Cl2N2/c7-9-5-1-2-6(10-8)4-3-5/h1-4H

InChI Key

NHMMHCXTHYEVLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NCl)C=CC1=NCl

Origin of Product

United States

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